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molecular formula C9H19NO B086703 1-Cyclohexylamino-2-propanol CAS No. 103-00-4

1-Cyclohexylamino-2-propanol

Cat. No. B086703
M. Wt: 157.25 g/mol
InChI Key: HFHPBMVMXFZJNO-UHFFFAOYSA-N
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Patent
US07612068B2

Procedure details

Cyclohexanone (0.98 g, 10 mmol) and 1-amino-propan-2-ol (0.75 g, 10 mmol) were mixed and MeOH (20 mL), acetic acid (12 mg, 0.5 mmol), cyanoborohydride resin (7 g, 14 mmol, 2 mmol/g, prepared as described by A. R. Sande et al, Tetrahedron Letters 1984, 3501) were added. The reaction mixture was heated under reflux for 16 h. The resin was filtered off and the filtrate was evaporated in vacuo. The crude product was used without further purification.
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
12 mg
Type
reactant
Reaction Step Two
Name
cyanoborohydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[NH2:8][CH2:9][CH:10]([OH:12])[CH3:11].C(O)(=O)C.C([BH3-])#N>CO>[CH:1]1([NH:8][CH2:9][CH:10]([OH:12])[CH3:11])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0.98 g
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
0.75 g
Type
reactant
Smiles
NCC(C)O
Step Two
Name
Quantity
12 mg
Type
reactant
Smiles
C(C)(=O)O
Name
cyanoborohydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[BH3-]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Sande et al, Tetrahedron Letters 1984, 3501) were added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The resin was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was used without further purification

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)NCC(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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